molecular formula C34H31N5O5Si B2709800 PA-JF646-Nhs CAS No. 2093120-32-0

PA-JF646-Nhs

Cat. No. B2709800
CAS RN: 2093120-32-0
M. Wt: 617.737
InChI Key: XVIATAHKOZWKHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PA-JF646-Nhs, also known as PA Janelia Fluor® 646, SE, is a photoactivatable fluorescent dye . It is supplied with an NHS ester reactive group for the labeling of primary amines . It is suitable for live and fixed cell imaging .


Synthesis Analysis

The synthesis of PA-JF646-Nhs involves the use of an NHS ester reactive group for coupling to primary amine groups . The NHS ester can be converted to a relevant substrate for use in self-labeling tag systems, such as HaloTag® and SNAP-tag® .


Molecular Structure Analysis

The chemical name of PA-JF646-Nhs is 2,5-Dioxo-1-pyrrolidinyl 3,7-di-1-azetidinyl-2’-diazo-5,5-dimethyl-2’,3’-dihydro-5H-3’-oxospiro [dibenzo [ b, e ]siline-10,1’-indene]-6’-carboxylate . Its molecular weight is 617.74 and its formula is C34H31N5O5Si .


Chemical Reactions Analysis

PA-JF646-Nhs is non-fluorescent until activated at 365 nm . The NHS ester can be converted to a relevant substrate for use in self-labeling tag systems .


Physical And Chemical Properties Analysis

PA-JF646-Nhs is non-fluorescent until activated at 365 nm . Its excitation and emission maxima (λ) are 649 - 651 nm and 663 - 665 nm, respectively .

Scientific Research Applications

Super Resolution Microscopy (SRM)

PA Janelia Fluor 646, SE is widely used in Super Resolution Microscopy (SRM) . It’s a red photoactivatable dye with an NHS ester reactive group for the labeling of primary amines . It’s non-fluorescent until activated at 365 nm .

Single Molecule Tracking

This compound is suitable for single molecule tracking . It provides a means to track the movement and interaction of individual molecules in real time, which is crucial in understanding biological processes at the molecular level .

Live Cell Imaging

PA Janelia Fluor 646, SE is used in live cell imaging . It allows researchers to study dynamic cellular processes, interactions and functions in real time and over time, providing a more realistic representation of biological processes .

Fixed Cell Imaging

In addition to live cell imaging, this compound is also suitable for fixed cell imaging . This technique involves the use of chemical fixatives to preserve the structure and cellular components of cells for microscopic examination .

sptPALM Technique

The compound is suitable for the sptPALM (live cells) technique . sptPALM (Single Particle Tracking Photoactivated Localization Microscopy) is a super-resolution imaging technique that allows for the tracking of individual molecules in live cells .

PALM Technique

PA Janelia Fluor 646, SE is also used in the PALM (fixed cells) technique . PALM (Photoactivated Localization Microscopy) is a super-resolution imaging technique that provides high spatial resolution images by activating, localizing, and bleaching individual fluorescent molecules .

Self-Labeling Tag Systems

The NHS ester of PA Janelia Fluor 646, SE can be converted to relevant substrate for use in self-labeling tag systems , such as HaloTag® and SNAP-tag® . These systems allow for the specific, covalent attachment of virtually any molecule to a protein of interest .

Multiplexed Imaging

This compound can be multiplexed with PA Janelia Fluor 549, SE to perform two-color sptPALM in live cells with activation at 405nm . This allows for the simultaneous visualization of multiple targets within the same cell .

Mechanism of Action

Target of Action

PA Janelia Fluor 646, SE, also known as PA-JF646-NHS, is a photoactivatable fluorescent dye . It is supplied with an NHS ester reactive group for the labeling of primary amines . This makes it suitable for live and fixed cell imaging .

Mode of Action

PA Janelia Fluor 646, SE interacts with its targets through a process called photoactivation . Initially, it is non-fluorescent until activated at 365 nm . The NHS ester can be converted to a relevant substrate for use in self-labeling tag systems, such as HaloTag® and SNAP-tag® .

Biochemical Pathways

The biochemical pathways affected by PA Janelia Fluor 646, SE are primarily related to fluorescence imaging . It is used in techniques such as single molecule tracking and super-resolution microscopy in live cells, specifically sptPALM (live cells) and PALM (fixed cells) techniques .

Pharmacokinetics

It is known that the compound is suitable for live and fixed cell imaging , suggesting that it has properties that allow it to permeate cells and remain stable enough for imaging purposes.

Result of Action

The molecular and cellular effects of PA Janelia Fluor 646, SE’s action are primarily observed through its role in fluorescence imaging . Upon protein conjugation, the efficiencies of photoconversion improve substantially . It provides low background staining, making it ideal for detailed imaging studies .

Action Environment

The action of PA Janelia Fluor 646, SE can be influenced by environmental factors such as light and the presence of specific proteins . For instance, it is non-fluorescent until activated at 365 nm . Additionally, its NHS ester can be converted to a relevant substrate for use in self-labeling tag systems, indicating that the presence of these systems in the environment would influence its action .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3,7-bis(azetidin-1-yl)-2'-diazo-5,5-dimethyl-1'-oxospiro[benzo[b][1]benzosiline-10,3'-indene]-5'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H31N5O5Si/c1-45(2)27-18-21(37-13-3-14-37)6-9-24(27)34(25-10-7-22(19-28(25)45)38-15-4-16-38)26-17-20(5-8-23(26)31(42)32(34)36-35)33(43)44-39-29(40)11-12-30(39)41/h5-10,17-19H,3-4,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIATAHKOZWKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(C2=C(C=CC(=C2)N3CCC3)C4(C5=C1C=C(C=C5)N6CCC6)C7=C(C=CC(=C7)C(=O)ON8C(=O)CCC8=O)C(=O)C4=[N+]=[N-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H31N5O5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PA Janelia Fluor(R)646, SE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.